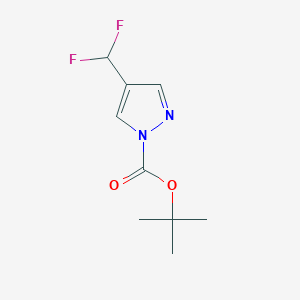

tert-Butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(difluoromethyl)pyrazole-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2N2O2/c1-9(2,3)15-8(14)13-5-6(4-12-13)7(10)11/h4-5,7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVJRCYRTLBXER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C=N1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate typically involves the reaction of a pyrazole derivative with tert-butyl chloroformate and a difluoromethylating agent.

Industrial Production Methods

Industrial production methods for tert-butyl esters often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrazole derivatives .

Scientific Research Applications

Scientific Research Applications

- Synthesis of Fungicides: Pyrazole derivatives, including those synthesized using tert-Butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate as an intermediate, are crucial in producing fungicides . The production of fungicides exceeds 30,000 metric tons annually, highlighting the economic and environmental benefits of efficient synthesis methods .

- Preparation of Alkyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ester: this compound can be used in the preparation of alkyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ester, a precursor for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid . This acid is also used in the production of fungicides . The novel process includes acidification of the sodium enolate of alkyl difluoroacetoacetate by carbonic acid generated in situ by reacting carbon dioxide with water .

- Synthesis of Pyrazole-4-carboxylic Acid Amides: This compound is likely used in the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which have shown antifungal activity . These compounds were tested against seven phytopathogenic fungi, with some exhibiting higher antifungal activity than boscalid .

- Development of PDE2A Inhibitors: Pyrazole derivatives are used in drug design for creating potent, selective, orally bioavailable, and brain-penetrating PDE2A inhibitors . These inhibitors show promise in treating cognitive impairment .

- ** incorporation of difluoromethyl groups:** Difluoromethyl groups can be introduced into molecules using carbene chemistry . These molecules can then be used for positron emission tomography imaging .

Due to the limited information in the search results, specific case studies directly involving this compound are unavailable. However, the general applications of pyrazole derivatives in synthesizing fungicides and pharmaceuticals indicate its potential use in developing new compounds with biological activity .

General tips for handling this compound

- Select the appropriate solvent to prepare the stock solution according to the solubility of the product in different solvents

- Once the solution is prepared, store it in separate packages to avoid product failure caused by repeated freezing and thawing.

- When stored at -80°C, please use it within 6 months; when stored at -20°C, please use it within 1 month.

- To increase solubility, heat the tube to 37°C and then oscillate in an ultrasonic bath for some time.

In vivo formulation

- Prepare a clear liquid before adding the next solvent.

- Add the solvents in order. Ensure that the solution obtained in the previous addition is clear before proceeding.

- Physical methods such as vortex, ultrasound, or a hot water bath can aid dissolving.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form strong hydrogen bonds and interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. Additionally, the pyrazole ring can engage in π-π interactions with aromatic residues in proteins, further influencing their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate with structurally related tert-butyl pyrazole carboxylates, focusing on substituents, properties, and applications:

Structural and Functional Analysis

- Synthetic Utility: Bromomethyl and ethynyl derivatives are preferred for cross-coupling reactions (e.g., Suzuki, Sonogashira), while formyl groups enable Schiff base formation .

Commercial and Regulatory Status

Biological Activity

tert-Butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate is a compound of significant interest due to its potential biological activities. This pyrazole derivative has garnered attention in various fields, particularly in agricultural chemistry and pharmaceuticals, due to its antifungal, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C₉H₁₁F₂N₃O₂

- CAS Number : 2232877-36-8

This structure allows for interactions with biological targets, making it a candidate for further research into its pharmacological applications.

Antifungal Activity

Recent studies have demonstrated that this compound exhibits notable antifungal properties. In vitro assays have shown that it is effective against several phytopathogenic fungi, outperforming standard fungicides such as boscalid.

Table 1: Antifungal Activity Against Phytopathogenic Fungi

The mechanism of action involves the formation of hydrogen bonds with key amino acids in the target enzyme's active site, enhancing its efficacy against fungal pathogens.

Antitumor Activity

Pyrazole derivatives, including this compound, have shown promise as antitumor agents. Research indicates that these compounds can inhibit key oncogenic pathways, including those involving BRAF(V600E) and EGFR.

Case Study: Breast Cancer Cell Lines

A study investigated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain substitutions on the pyrazole ring significantly enhanced cytotoxicity and apoptosis induction in these cells. The combination of these compounds with doxorubicin resulted in a synergistic effect, suggesting potential for combination therapies in treating resistant cancer subtypes .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the difluoromethyl group is believed to enhance lipophilicity and improve binding affinity to biological targets.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of difluoromethyl group | Increased potency |

| Substitution at position 3 | Variable effects depending on substituent type |

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions between this compound and its biological targets. These studies revealed that the compound could form stable interactions with critical residues within enzyme active sites, further validating its potential as a bioactive compound.

Q & A

Q. Table 1: Representative Reaction Conditions for Pyrazole-Carboxylate Synthesis

| Starting Materials | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ethyl acetoacetate, phenylhydrazine | DMF-DMA, 80°C, 12h | 65–75 | |

| Bromoacetyl intermediates | Tetramethylguanidine, THF, 0°C → RT | 58 |

Basic: How is the structural elucidation of this compound performed, and which analytical techniques are critical?

Answer:

Structural confirmation relies on complementary techniques:

- X-ray crystallography : Resolves bond lengths (e.g., C–C = 1.52 Å) and angles (e.g., N–C–N = 117°), as seen in analogous piperazine-pyrazole hybrids .

- NMR spectroscopy : NMR identifies difluoromethyl groups (δ ≈ -120 to -140 ppm). NMR distinguishes pyrazole protons (δ 7.2–8.5 ppm).

- IR spectroscopy : Carboxylate C=O stretches appear at ~1700 cm⁻¹.

Note : For novel derivatives, single-crystal XRD is essential to resolve regiochemical ambiguities .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

While specific hazard data for this compound is limited, general pyrazole-carboxylate safety guidelines include:

- Personal protective equipment (PPE) : Gloves, lab coat, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Caution : Pyrazole derivatives may decompose under heat, releasing toxic fumes (e.g., HF). Emergency protocols for skin/eye contact involve immediate rinsing with water .

Advanced: How can researchers resolve contradictions in reported spectral data or physicochemical properties across studies?

Answer:

Discrepancies in data (e.g., melting points, solubility) require:

Reproducibility checks : Replicate experiments using identical conditions (solvent purity, temperature gradients).

Multi-technique validation : Cross-validate NMR with LC-MS to confirm molecular integrity.

Computational benchmarking : Compare experimental NMR shifts with DFT-calculated values to identify outliers .

Example : Conflicting solubility reports may arise from polymorphic forms. Powder XRD can differentiate crystalline phases .

Advanced: What computational strategies predict the reactivity and electronic properties of this compound?

Answer:

Density Functional Theory (DFT) simulations are used to:

- Map electrostatic potential surfaces : Identify nucleophilic/electrophilic sites on the pyrazole ring.

- Calculate Fukui indices : Predict regioselectivity in substitution reactions (e.g., difluoromethyl group reactivity).

- Model reaction pathways : Transition-state analysis for cyclocondensation or hydrolysis steps .

Q. Table 2: Key DFT Parameters for Pyrazole Derivatives

| Parameter | Value (eV) | Application |

|---|---|---|

| HOMO-LUMO gap | 4.5–5.2 | Predicts charge-transfer interactions |

| Mulliken charge (N1) | -0.35 | Guides electrophilic substitution |

Advanced: How can degradation pathways and stability under varying conditions be systematically studied?

Answer:

Design stability studies using:

- Forced degradation : Expose the compound to heat (40–60°C), UV light, or acidic/basic hydrolysis.

- Analytical monitoring : Track degradation via HPLC-MS to identify byproducts (e.g., loss of tert-butyl group → m/z reduction).

- Kinetic modeling : Calculate half-life () under accelerated conditions to extrapolate shelf life .

Example : Hydrolytic stability of the carboxylate group can be assessed at pH 2–12, with NMR tracking ester cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.